molecular formula C20H17Cl3O5 B609578 Nidulin CAS No. 10089-10-8

Nidulin

Cat. No.: B609578
CAS No.: 10089-10-8
M. Wt: 443.7 g/mol
InChI Key: FSINAZMQWFDQSD-VOTSOKGWSA-N
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Description

Nidulin is a depsidone originally isolated from A. nidulans . It is active against the bacteria M. tuberculosis and M. ranoe, as well as the fungi T. tonsurans and M. audouini .


Synthesis Analysis

Derivatives of the fungal depsidone, this compound, have been synthesized to evaluate the potential of the chemical skeleton as antibacterial agents . Alkylation, acylation, and arylation reactions of northis compound underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives .


Molecular Structure Analysis

The formal name of this compound is 2,4,7-trichloro-3-hydroxy-8-methoxy-1,9-dimethyl-6-[ (1E)-1-methyl-1-propen-1-yl]-11H-dibenzo[b,e] [1,4]dioxepin-11-one . Its molecular formula is C20H17Cl3O5 and it has a formula weight of 443.7 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the manipulation of halide ion concentration has been shown to be a powerful tool for modulating secondary metabolite production and triggering quiescent pathways in A. unguis .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

1. Structure and Biogenesis

  • Nidulin, primarily produced by Aspergillus nidulans, exhibits a unique structure and biogenesis process. Research has indicated its structure and explored its biogenesis, considering tracer experiments with labeled acetate and incorporation of isoleucine into this compound (Beach, 1962).

2. Molecular Structure

  • A detailed study of this compound’s molecular structure revealed a complex arrangement of three rings, with the central dioxepin-11-one ring folded and fused to phenyl rings. This structure is stabilized by various intramolecular hydrogen bonds (Aree, Surerum, Ngamrojanavanich, & Kittakoop, 2009).

3. Antibacterial Applications

  • This compound derivatives have been synthesized to evaluate their potential as antibacterial agents. These derivatives showed enhanced antibacterial activities, particularly against Gram-positive bacteria, indicating the chemical skeleton's potential in antibacterial applications (Isaka et al., 2018).

4. Antibiotic Lead Reinvestigation

  • Reinvestigating this compound as an antibiotic lead from past research yielded new insights. Adjusting halide ion concentrations affected secondary metabolite production in Aspergillus unguis, leading to various this compound analogues with potential for combatting multidrug-resistant bacteria (Morshed et al., 2018).

Mechanism of Action

Target of Action

Nidulin, a depsidone originally isolated from Aspergillus nidulans, has been found to be active against various bacteria and fungi . It has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and is cytotoxic to MOLT-3 cells . It also inhibits aromatase , an enzyme that plays a crucial role in the biosynthesis of estrogens .

Mode of Action

Its antibacterial and antifungal activities suggest that it likely interacts with specific targets in these organisms to inhibit their growth . Its cytotoxic activity against MOLT-3 cells indicates that it may interact with cellular components or processes essential for cell survival . The inhibition of aromatase suggests that this compound may bind to this enzyme and interfere with its function .

Biochemical Pathways

Given its reported activities, it is likely that it interferes with pathways essential for the growth and survival of bacteria, fungi, and certain cancer cells . Its inhibition of aromatase suggests that it may affect estrogen biosynthesis .

Result of Action

This compound’s antibacterial and antifungal activities result in the inhibition of the growth of certain bacteria and fungi . Its cytotoxic activity against MOLT-3 cells suggests that it may induce cell death in these cells . The inhibition of aromatase by this compound could potentially lead to a decrease in estrogen levels .

Action Environment

It has been suggested that manipulation of halide ion concentration can modulate secondary metabolite production and trigger quiescent pathways inAspergillus unguis, which produces this compound . This suggests that environmental conditions could potentially influence the production and activity of this compound.

Safety and Hazards

While specific safety and hazards related to Nidulin are not mentioned in the search results, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINAZMQWFDQSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017592
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329-04-0, 10089-10-8
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Nidulin stimulates glucose uptake in 3T3-L1 adipocytes primarily through the AKT-dependent pathway. [] this compound treatment leads to increased phosphorylation of AKT, a key protein kinase involved in glucose metabolism. [] This activation of AKT then triggers the translocation of GLUT4, a glucose transporter protein, to the plasma membrane, facilitating glucose entry into the cells. [] Interestingly, this compound's effect on glucose uptake is significantly reduced when AKT phosphorylation is blocked, indicating its crucial role in this process. []

A: this compound has a molecular formula of C20H17Cl3O5 and a molecular weight of 441.69 g/mol. [, ]

A: Spectroscopic characterization of this compound and its derivatives includes NMR (Nuclear Magnetic Resonance), IR (Infrared), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns. Specifically, NMR studies have been crucial in elucidating the structure of this compound and determining the nature of its alkyl groups. [, ]

ANone: The research provided focuses primarily on the biological activity and chemical synthesis of this compound and its analogs. There is limited information available regarding its material compatibility and stability under various conditions for diverse applications outside a biological context.

A: this compound is not reported to possess catalytic properties. The existing research primarily explores its biological activity, focusing on its potential as an antidiabetic, antimicrobial, and anticancer agent. [, , , , ]

A: Yes, docking studies have been performed to understand the interaction between this compound analogs and acetylcholinesterase (AChE). [] These studies provide insights into the binding mode and potential inhibitory activity of this compound analogs against AChE. Higher negative CDOCKER interaction energy and stronger interactions between AChE and Aspergillusidone A (a this compound analog) were observed, which might explain its greater inhibitory activity compared to other analogs. []

ANone: The provided research primarily focuses on isolating, characterizing, and evaluating the biological activity of this compound. Further investigation is required to understand the stability of this compound under various conditions and to develop suitable formulations that can enhance its stability, solubility, or bioavailability for therapeutic applications.

ANone: Further research is necessary to determine the PK/PD profile of this compound, including its ADME properties and in vivo activity. Understanding its absorption, distribution, metabolism, and excretion will be crucial for translating its promising in vitro activity into a viable therapeutic agent.

A: this compound has shown promising in vitro activity against various bacterial and fungal strains, with MIC (Minimum Inhibitory Concentration) values ranging from 0.78 μg/mL to 128 μg/mL. [, ] It displays activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). [, ]

A: Yes, two semi-synthetic this compound derivatives, Benzguinols A and B, have demonstrated efficacy in a murine sepsis model. [] Mice treated with these derivatives showed significantly reduced bacterial loads and increased survival rates compared to the control group. []

ANone: Although this compound exhibits promising antimicrobial activity, further research is needed to investigate the potential for resistance development. Understanding the mechanisms of action and potential resistance pathways will be crucial for developing strategies to mitigate resistance emergence.

A: While some studies suggest that this compound exhibits moderate cytotoxic activity against cancer cell lines, further research is needed to determine its safety profile comprehensively. [, ] This includes investigating potential long-term effects and evaluating its therapeutic index to assess its suitability for drug development.

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